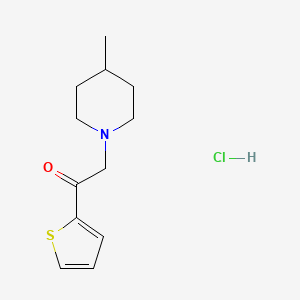

2-(4-Methylpiperidin-1-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride

Description

2-(4-Methylpiperidin-1-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride (CAS: 1384430-55-0) is a heterocyclic compound with the molecular formula C₁₂H₁₈ClNOS and a molecular weight of 259.80 g/mol . It features a 4-methylpiperidine moiety linked via an ethanone bridge to a thiophen-2-yl group, forming a hydrochloride salt.

Properties

IUPAC Name |

2-(4-methylpiperidin-1-yl)-1-thiophen-2-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NOS.ClH/c1-10-4-6-13(7-5-10)9-11(14)12-3-2-8-15-12;/h2-3,8,10H,4-7,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTJCUPSEXORTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC(=O)C2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation typically involves a nucleophilic substitution or condensation reaction between a thiophen-2-yl ethanone derivative and a 4-methylpiperidine moiety, followed by conversion to the hydrochloride salt for improved stability and handling. The key synthetic steps are:

- Starting from 2-acetylthiophene (1-thiophen-2-yl-ethanone), which serves as the ketone precursor.

- Introduction of the 4-methylpiperidinyl group via amination or reductive amination methods.

- Formation of the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent.

Detailed Preparation Method

Based on analogous preparation methods for structurally related compounds such as 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride, the preparation of 2-(4-methylpiperidin-1-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride can be outlined as follows:

| Step | Reagents & Conditions | Description | Yield & Purification |

|---|---|---|---|

| 1 | 2-Acetylthiophene, 4-methylpiperidine, paraformaldehyde, concentrated HCl | A mixture of 2-acetylthiophene, 4-methylpiperidine hydrochloride (or free base with HCl), paraformaldehyde, and catalytic amount of concentrated hydrochloric acid is stirred in isopropyl alcohol or ethanol solvent. The reaction mixture is heated under reflux (typically 4-12 hours) to facilitate the Mannich-type condensation or reductive amination. | Formation of intermediate aminoketone occurs. |

| 2 | Cooling to 0-5 °C, stirring | After reflux, the reaction mixture is cooled to 0-5 °C to precipitate the hydrochloride salt of the target compound. | Solid is filtered and washed with cold isopropyl alcohol or ethanol to remove impurities. |

| 3 | Drying under vacuum at 45-55 °C | The filtered solid is dried under vacuum or in a hot air oven to obtain the pure hydrochloride salt as a white solid. | Yields reported in similar reactions range from 80-95%, with purity >99% by HPLC. |

This method is adapted from procedures used for related thiophenyl ethanone hydrochloride salts and amine derivatives, where paraformaldehyde acts as a formaldehyde source facilitating the amination, and hydrochloric acid ensures salt formation and protonation of the amine.

Reaction Conditions and Optimization

- Solvent: Isopropyl alcohol is commonly used due to its ability to dissolve reactants and facilitate crystallization of the hydrochloride salt.

- Temperature: Reflux temperatures (approximately 70-80 °C) promote the reaction, followed by cooling to near 0 °C for crystallization.

- Reaction Time: Typically 4-12 hours under reflux, followed by additional stirring during cooling.

- Purification: Washing the precipitated solid with cold isopropyl alcohol or acetone improves purity. Drying is conducted at moderate temperatures (45-55 °C) to avoid decomposition.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Value / Range | Notes |

|---|---|---|

| Starting material | 2-Acetylthiophene | Purity >99% preferred |

| Aminating agent | 4-Methylpiperidine hydrochloride or free base + HCl | Stoichiometric or slight excess |

| Paraformaldehyde amount | 0.5-1.0 equivalents | Formaldehyde source for Mannich reaction |

| Solvent | Isopropyl alcohol or ethanol | Volume adjusted to maintain stirring |

| Reaction temperature | Reflux (~70-80 °C) | Ensures completion of reaction |

| Reaction time | 4-12 hours | Longer times improve yield |

| Cooling temperature | 0-5 °C | For crystallization of hydrochloride salt |

| Washing solvent | Cold isopropyl alcohol or acetone | Removes impurities |

| Drying temperature | 45-55 °C | Vacuum or hot air oven |

| Yield | 80-95% | High purity (>99% by HPLC) achievable |

Research Findings and Notes

- The use of paraformaldehyde and hydrochloric acid in the presence of isopropyl alcohol is a robust and scalable method for synthesizing hydrochloride salts of thiophenyl ethanone amines.

- The hydrochloride salt form improves compound stability and handling, which is critical for research and potential pharmaceutical applications.

- Purity and yield optimization depend heavily on reaction time, temperature control, and solvent choice during crystallization.

- Analytical techniques such as HPLC, NMR, and melting point determination confirm compound identity and purity post-synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-1-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Alcohols.

Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

2-(4-Methylpiperidin-1-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- The target compound’s 4-methylpiperidine group differentiates it from piperazine-based analogues (e.g., ), which may exhibit altered binding affinities due to nitrogen spacing and basicity .

- Substituents on the aromatic ring (e.g., thiophen-2-yl vs. chlorophenyl in ) influence electronic properties and solubility.

Thiophene-Containing Derivatives

Thiophene rings are electron-rich heterocycles often used to enhance metabolic stability. Notable examples:

Key Observations :

- Thiophene-containing compounds in and are synthesized via palladium-catalyzed cross-coupling , achieving moderate yields (67%) . The target compound’s synthesis may follow similar pathways, though specifics are unavailable .

Benzimidazotriazolyl Derivatives

Compounds with fused benzimidazotriazole cores exhibit diverse bioactivity:

Key Observations :

- Bromine substituents (e.g., in ) enhance molecular weight and lipophilicity, which may improve blood-brain barrier penetration compared to the target’s thiophene group .

Hydrochloride Salts and Physicochemical Properties

Hydrochloride salts improve solubility and stability. Comparative

Biological Activity

2-(4-Methylpiperidin-1-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride, also known by its CAS number 1384430-55-0, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound typically involves several steps:

- Formation of Piperidine Ring : Reacting 4-methylpiperidine with appropriate reagents.

- Thiophene Attachment : Using palladium-catalyzed cross-coupling methods to introduce the thiophene ring.

- Ethanone Group Formation : Reacting the intermediate with a carbonyl compound.

- Hydrochloride Salt Formation : Converting the free base to its hydrochloride form using hydrochloric acid.

Biological Mechanisms and Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The following sections detail its potential therapeutic applications and biological effects.

The compound may modulate the activity of specific receptors or enzymes, influencing various biological pathways. Research indicates that it may act as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a target implicated in cancer therapy and inflammation management .

Potential Therapeutic Applications

Research highlights several therapeutic applications:

- Cancer Therapy : The compound has shown potential in inhibiting mPGES-1, which is involved in the biosynthesis of prostaglandin E2 (PGE2), a mediator in tumor progression .

- Inflammation Management : By selectively inhibiting PGE2 production, it may reduce inflammation-related disorders without affecting other prostanoids essential for physiological functions .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential activity of this compound.

Study Overview

A notable study identified compounds based on thiophene scaffolds as effective mPGES-1 inhibitors. Among these, certain derivatives exhibited selective inhibitory activity in low micromolar ranges against A549 cell lines, indicating their potential as cancer therapeutics .

| Compound | IC50 (µM) | Effect on Cell Cycle |

|---|---|---|

| 1c | Low | G0/G1 phase arrest |

| 2c | Low | Induced apoptosis |

Comparative Analysis with Similar Compounds

The unique structure of this compound differentiates it from similar compounds. For example:

| Compound Name | Structure Type | Unique Feature |

|---|---|---|

| Furan analog | Furan ring | Different electronic properties |

| Benzofuran analog | Benzofuran ring | Altered reactivity |

| Pyridine analog | Pyridine ring | Varying interaction profiles |

The presence of the thiophene ring in this compound imparts specific electronic and steric properties that enhance its reactivity and interactions with biological targets.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing the purity and structural integrity of 2-(4-methylpiperidin-1-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride?

- Methodological Answer : Employ a combination of -/-NMR to confirm the proton and carbon environments, particularly verifying the methylpiperidinyl and thiophenyl moieties. FT-IR should be used to identify functional groups (e.g., carbonyl stretch at ~1700 cm). High-resolution mass spectrometry (HRMS) is critical for confirming molecular ion peaks and detecting impurities. For hydrochloride salts, elemental analysis (C, H, N, Cl) is essential to validate stoichiometry .

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?

- Methodological Answer : Key parameters include:

- Reagent stoichiometry : Ensure precise molar ratios of 4-methylpiperidine and thiophene-2-carbonyl chloride intermediates.

- Reaction conditions : Use anhydrous solvents (e.g., dichloromethane) under inert gas (N/Ar) to prevent hydrolysis.

- Workup : Neutralize excess HCl with cold aqueous sodium bicarbonate, followed by recrystallization from ethanol/water to isolate the hydrochloride salt. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Q. What safety protocols are critical when handling this compound in a laboratory setting?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- First aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use an eyewash station.

- Storage : Store in a tightly sealed container under dry, cool conditions (2–8°C) to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound, such as disordered piperidinyl or thiophenyl groups?

- Methodological Answer :

- Data collection : Use low-temperature (e.g., 100 K) single-crystal X-ray diffraction to reduce thermal motion artifacts.

- Refinement : Apply the SHELX suite (SHELXL/SHELXS) with constraints (e.g., ISOR, DELU) to model disorder. Validate with residual density maps and R-factor convergence (target ).

- Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., H-bonding with chloride ions) .

Q. What strategies can be used to investigate the compound’s potential as a cholinergic agent, given structural analogs with known activity?

- Methodological Answer :

- In vitro assays : Measure acetylcholinesterase (AChE) inhibition using Ellman’s method (spectrophotometric detection of thiocholine at 412 nm).

- Structure-activity relationship (SAR) : Compare with analogs like 1-(3,4-dihydroxyphenyl)-2-(dimethylamino)ethanone hydrochloride, which inhibits choline metabolism. Focus on substituent effects (e.g., thiophene vs. phenyl rings) .

- Molecular docking : Use AutoDock Vina to simulate binding to AChE active sites (PDB ID: 1ACJ), prioritizing residues Trp286 and Glu202 .

Q. How can researchers address discrepancies in biological activity data across different assay systems (e.g., cell-based vs. enzyme-based)?

- Methodological Answer :

- Standardize conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤0.1%).

- Orthogonal assays : Validate enzyme inhibition (e.g., AChE) with cell-based assays (e.g., SH-SY5Y neuroblastoma cells).

- Statistical analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify outliers and ensure reproducibility .

Q. What advanced techniques are recommended for studying the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions. Monitor degradation products via LC-MS.

- Kinetic studies : Use Arrhenius plots to predict shelf life at 25°C based on accelerated stability data (40°C/75% RH).

- Solid-state analysis : Perform DSC/TGA to detect polymorphic transitions or hydrate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.